1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Organic Synthesis Process Chemistry Analytical Chemistry

This polysubstituted nitrobenzene features a unique ortho-nitro/chloro relationship combined with meta-fluoro and para-methyl substituents, creating an electronic environment not replicated by regioisomers. This enables selective, sequential functionalization: exploit the chloro group in Pd-catalyzed cross-coupling while retaining or displacing the fluoro group under SNAr conditions. As a precursor to halogenated anilines, it is a critical building block for APIs and fluorinated agrochemicals. Direct substitution with non-identical analogs risks yield loss and re-optimization—insist on the correct isomer to ensure synthetic fidelity.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57
CAS No. 1805526-89-9
Cat. No. B2566837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
CAS1805526-89-9
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
InChIInChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
InChIKeyQXOIPAPHOLXTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-fluoro-5-methyl-2-nitrobenzene: A Key Halogenated Nitroarene Intermediate for Pharmaceutical and Agrochemical Research


1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS: 1805526-89-9) is a polysubstituted nitrobenzene derivative containing chloro, fluoro, methyl, and nitro functionalities . With a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol, this compound is primarily utilized as a versatile building block in advanced organic synthesis, particularly as a precursor to halogenated anilines . Its unique substitution pattern imparts distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution, cross-coupling, and reduction chemistries, differentiating it from simpler or differently substituted analogs [1].

Why 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Cannot Be Replaced by Generic Halonitrobenzene Analogs


In the synthesis of complex pharmaceuticals and agrochemicals, the precise arrangement of substituents on the aromatic ring dictates both the reaction pathway and the properties of the final product. A seemingly minor change, such as substituting a chlorine for a bromine atom or altering the position of a methyl group, can lead to drastically different reactivity, selectivity, and downstream application profiles [1]. This is particularly critical in multi-step syntheses where each intermediate must undergo selective transformations without interfering with other reactive sites. The specific ortho-relationship between the nitro and chloro groups in 1-chloro-3-fluoro-5-methyl-2-nitrobenzene, combined with the meta-fluoro and para-methyl substituents, creates a unique electronic environment that is not replicated by regioisomers or non-methylated analogs, making direct substitution unreliable without process re-optimization and potentially impacting final product purity and yield [2].

Quantitative Differentiation of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Against Key Comparators


Molecular Weight Differentiation: A Critical Parameter for Purification and Formulation

The presence of a methyl group and specific halogen pattern in 1-chloro-3-fluoro-5-methyl-2-nitrobenzene results in a distinct molecular weight (189.57 g/mol) compared to non-methylated analogs like 1-chloro-3-fluoro-5-nitrobenzene (175.55 g/mol) . This 14.02 Da difference is significant for chromatographic separation and mass spectrometry-based reaction monitoring, enabling clearer analytical resolution in complex reaction mixtures .

Organic Synthesis Process Chemistry Analytical Chemistry

Halogen Reactivity: Chloro vs. Bromo Substitution in Cross-Coupling Reactions

The chloro substituent in the target compound offers a distinct reactivity profile compared to the bromo analog (1-bromo-3-fluoro-5-methyl-2-nitrobenzene, CAS 1806979-54-3) . While both can participate in cross-coupling reactions, the chloro group generally exhibits slower oxidative addition to palladium catalysts, which can be advantageous for achieving higher selectivity in sequences involving multiple halogenated sites or when a less reactive handle is desired for subsequent transformations [1]. The bromo analog, with a molecular weight of 234.02 g/mol, is significantly heavier and may present different solubility and handling characteristics .

Cross-Coupling Medicinal Chemistry Catalysis

Regioisomeric Differentiation: Impact on Nucleophilic Aromatic Substitution (SNAr)

The 1,2,3,5-substitution pattern of the target compound (chloro at position 1, nitro at 2, fluoro at 3, methyl at 5) places the nitro group ortho to the chloro leaving group, a configuration known to strongly activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) [1]. In contrast, a regioisomer such as 1-chloro-5-fluoro-3-methyl-2-nitrobenzene would present a different electronic landscape, potentially altering the rate and site-selectivity of nucleophilic attack . This is a critical consideration for process chemists scaling up reactions where precise control over regiochemistry is paramount for yield and purity.

SNAr Regioselectivity Process Development

High-Value Application Scenarios for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene in Advanced Synthesis


Synthesis of Halogenated Anilines for Pharmaceutical Intermediates

The primary application of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene is as a precursor to the corresponding aniline derivative via selective nitro group reduction. This transformation yields a halogenated aniline building block, which is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those requiring a polysubstituted aromatic core with distinct electronic properties [1]. The presence of both chloro and fluoro substituents provides versatile handles for further functionalization, making it a highly valued starting material in medicinal chemistry programs.

Development of Fluorinated Agrochemicals

The combination of fluorine and a nitro group in this scaffold is particularly valuable in agrochemical research. Fluorine atoms can significantly enhance the metabolic stability and lipophilicity of bioactive molecules, while the nitro group serves as a precursor to various nitrogen-containing functionalities common in herbicides and fungicides. This compound's specific substitution pattern allows for the construction of complex, fluorinated heterocycles that are often found in modern crop protection agents [2].

Selective Functionalization via Cross-Coupling or SNAr

Due to its distinct substitution pattern, this compound is an ideal substrate for sequential functionalization strategies. The chloro group can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluoro substituent can be displaced under specific SNAr conditions or retained for its beneficial physicochemical properties in the final molecule. This orthogonal reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, a key advantage in the synthesis of both pharmaceutical candidates and advanced materials [3].

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